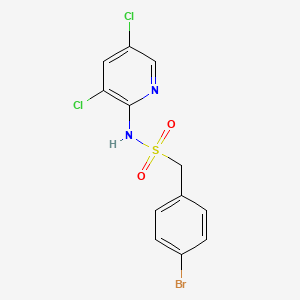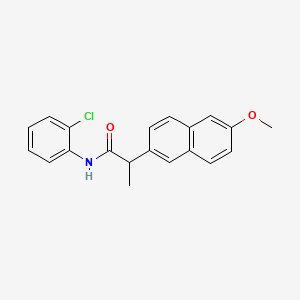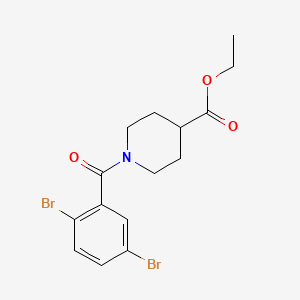
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and pyridine moieties in its structure suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting (4-bromophenyl)methanesulfonyl chloride with 3,5-dichloro-2-aminopyridine in the presence of a base such as triethylamine.
Reaction conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative.
科学的研究の応用
Chemistry
In chemistry, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could potentially be explored for its activity against bacterial or fungal infections. Additionally, its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their ability to undergo various chemical transformations makes them versatile intermediates in chemical manufacturing.
作用機序
The mechanism of action of (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide would depend on its specific application. In a biological context, it might inhibit enzyme activity or interfere with cellular processes by binding to specific molecular targets. The presence of halogen atoms and the sulfonamide group could enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- (4-fluorophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
- (4-iodophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide
Uniqueness
Compared to similar compounds, (4-bromophenyl)-N-(3,5-dichloro-2-pyridinyl)methanesulfonamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C12H9BrCl2N2O2S |
|---|---|
分子量 |
396.1 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(3,5-dichloropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H9BrCl2N2O2S/c13-9-3-1-8(2-4-9)7-20(18,19)17-12-11(15)5-10(14)6-16-12/h1-6H,7H2,(H,16,17) |
InChIキー |
QCYDHYMHCKGFRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=N2)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine](/img/structure/B13374866.png)
![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13374890.png)
![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)


![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)
